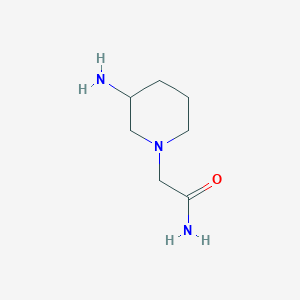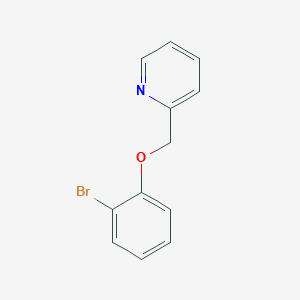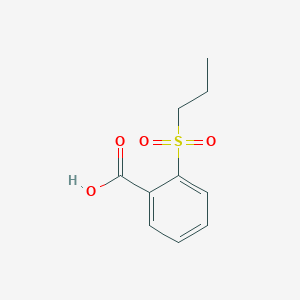
6-Fluorchinolin-8-carbaldehyd
Übersicht
Beschreibung
6-Fluoroquinoline-8-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 6-Fluoroquinoline-8-carbaldehyde, they do provide insights into the properties and reactivity of related quinolinecarbaldehydes. These compounds are of interest due to their potential applications in various fields, including as chemosensors for metal ions and as intermediates in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of quinolinecarbaldehydes can be achieved through several methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods are important for introducing formyl groups into the quinoline ring system at specific positions. For example, a carbene insertion reaction based on the Reimer-Tiemann methodology was used to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde . The Vilsmeier-Haack and Duff reactions were employed for the double formylation of quinoline derivatives . These methods could potentially be adapted for the synthesis of 6-Fluoroquinoline-8-carbaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Computational studies and single-crystal X-ray diffraction measurements have been used to determine the molecular structures of quinolinecarbaldehydes and their Schiff base derivatives . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of these compounds. The presence of substituents on the quinoline ring, such as a fluoro group, would influence the electronic distribution and could affect the molecular structure of 6-Fluoroquinoline-8-carbaldehyde.
Chemical Reactions Analysis
Quinolinecarbaldehydes can react with amines to form Schiff bases, which are characterized by their imine linkage. Four Schiff base derivatives were prepared from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde . These reactions are typically efficient and yield products with interesting optical and electrochemical properties. The reactivity of 6-Fluoroquinoline-8-carbaldehyde would likely be similar, allowing for the formation of Schiff bases with potential applications as sensors or in other fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinecarbaldehydes are influenced by their molecular structure. The electrochemical properties of these compounds have been investigated, revealing a strong correlation between chemical structure and redox potentials . The presence of electron-donating or withdrawing groups, such as a fluoro substituent, would affect these properties. Additionally, the fluorescence of quinolinecarbaldehydes can be significantly enhanced upon binding to certain metal ions, as demonstrated by the 65-fold increase in fluorescence intensity upon the addition of Mg2+ to 8-hydroxyquinoline-5-carbaldehyde . This suggests that 6-Fluoroquinoline-8-carbaldehyde could also exhibit interesting fluorescence properties when interacting with metal ions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
6-Fluorchinolin-8-carbaldehyd: hat sich bei der Synthese neuartiger Chinolinderivate mit signifikanten antibakteriellen Eigenschaften als vielversprechend erwiesen. Diese Verbindungen wurden gegen verschiedene Bakterienstämme getestet, darunter E. coli, P. aeruginosa, S. aureus und S. pyogenes. Die Derivate weisen Hemmzonen auf, die auf eine bakterizide Aktivität hindeuten, was auf eine mögliche Verwendung als Breitbandantibiotika schließen lässt .
Antioxidative Aktivität
Die synthetisierten Chinolinderivate zeigen auch antioxidative Aktivitäten. Die Radikalfängeraktivität wird durch IC50-Werte gemessen, die zwischen 5,31 und 16,71 μg/ml liegen. Dies deutet darauf hin, dass diese Verbindungen bei der Neutralisierung freier Radikale wirksam sein können, die für biologische Systeme schädlich sind .
Molekular-Docking und Wirkstoffdesign
In-silico-Molekular-Docking-Studien von This compound-Derivaten wurden gegen Ziele wie E. coli DNA-Gyrase B und menschliche Topoisomerase IIα durchgeführt. Die Bindungsaffinitäten dieser Verbindungen lassen auf ihr Potenzial als Leitstrukturen im Wirkstoffdesign schließen, insbesondere für antibakterielle und Antikrebsmittel .
Pharmakokinetische Eigenschaften
Die pharmakokinetischen Eigenschaften von Chinolinderivaten, einschließlich derer, die aus This compound synthetisiert werden, wurden bewertet, um ihre Arzneimittelähnlichkeit zu beurteilen. Die Studien zeigen, dass diese Verbindungen die Lipinski-Regel der Fünf ohne Verletzung erfüllen, was ein guter Indikator für ihr Potenzial als oral wirksame Arzneimittel ist .
Antiepileptisches Potenzial
Funktionalisierte Chinolinmotive, die aus This compound abgeleitet werden können, haben in vivo antiepileptische Aktivitäten gezeigt. Der Maximal-Elektroschock-(MES)-Test an Mäusen deutet darauf hin, dass bestimmte Chinolinderivate zu wirksamen Antiepileptika entwickelt werden könnten .
Krebsforschung
Chinolinderivate werden auf ihre Antikrebseigenschaften untersucht. Die Einarbeitung von Halogenatomen wie Fluor in die Chinolinstruktur ist ein wichtiger Forschungsbereich. Diese Modifikation hat das Potenzial, Verbindungen mit gezielter Antikrebsaktivität zu entwickeln .
Chemische Synthese und Materialwissenschaften
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Chinolinderivate. Diese Derivate sind nicht nur in der medizinischen Chemie von Bedeutung, sondern finden auch Anwendung in der Materialwissenschaft, wo sie bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden können .
Therapeutisches Potenzial bei verschiedenen Krankheiten
Das therapeutische Potenzial von Chinolinderivaten erstreckt sich auf eine Vielzahl von Krankheiten. Sie werden auf ihre Wirksamkeit gegen Krankheiten wie Malaria, Tuberkulose, Depression, Virusinfektionen, Bluthochdruck und Entzündungen untersucht. Die Vielseitigkeit von This compound bei der Synthese dieser Derivate macht sie zu einer wertvollen Verbindung in der medizinischen Chemieforschung .
Wirkmechanismus
Target of Action
Quinolines, the class of compounds to which it belongs, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 6-Fluoroquinoline-8-carbaldehyde may interact with similar targets.
Mode of Action
Quinolines often interact with their targets through various mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Result of Action
Quinolines have been shown to exhibit antibacterial, antimalarial, and anticancer activities , suggesting that 6-Fluoroquinoline-8-carbaldehyde may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-fluoroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMGOKPEQFEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618412 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22934-42-5 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)



